This compound belongs to the class of pyridine derivatives and is characterized by the presence of the 1,3,4-oxadiazole ring, which is known for its diverse pharmacological properties. The oxadiazole derivative is notable for its role in drug design and development.
The synthesis of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves several key steps:
Key parameters include:
The molecular structure of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can be described as follows:
The molecular formula is with a molecular weight of approximately 213.63 g/mol. The presence of electronegative atoms influences both the chemical reactivity and biological activity of the compound.
The chemical reactivity of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine includes:
The mechanism of action for compounds like 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine often involves:
The physical properties of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine include:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or high temperatures.
The applications of 2-Chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine are diverse:
Bioisosteric replacement has been pivotal in refining the properties of 2-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine. The 1,3,4-oxadiazole ring serves as a multifunctional bioisostere for ester or carboxamide groups, enhancing metabolic stability while preserving hydrogen-bonding capacity. Key strategies include:
Table 1: Electronic Parameters of Bioisosteric Modifications
| Bioisostere | Hammett Constant (σm) | π (Hydrophobicity) | Target Affinity ΔG (kcal/mol) |
|---|---|---|---|
| 1,3,4-Oxadiazole (5-Me) | 0.35 | 0.29 | −8.2 |
| Ester | 0.37 | −0.27 | −6.9 |
| Carboxamide | 0.28 | −0.97 | −7.1 |
| Sulfanyl linker | 0.18 | 1.05 | −8.5 |
Data derived from QSAR analyses of oxadiazole-based inhibitors [4] [9].
Fragment-based drug design (FBDD) leverages the core structure of 2-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine as a "seed" fragment for telomerase inhibition. Telomerase (hTERT) is overexpressed in 85–90% of cancers and represents a high-value target. Computational workflows integrate:
Table 2: Binding Affinities of Designed Fragments Against Cancer Targets
| Fragment Modification | Telomerase ΔG (kcal/mol) | HDAC8 ΔG (kcal/mol) | VEGFR2 ΔG (kcal/mol) | Cytotoxicity IC₅₀ (μM) |
|---|---|---|---|---|
| Parent scaffold | −9.1 | −8.3 | −8.7 | 5.68 |
| + 3,4,5-Trimethoxyphenyl | −11.3 | −10.1 | −11.2 | 0.02 |
| + 4-Cyanophenyl | −10.7 | −9.8 | −10.5 | 0.17 |
| + 3-Tolyl | −10.4 | −9.5 | −10.1 | 0.31 |
Docking scores and bioactivity data for optimized fragments [4] [6] [10].
The 1,3,4-oxadiazole ring is a privileged scaffold enabling polypharmacology in 2-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine derivatives. Its integration facilitates simultaneous engagement with multiple oncology targets:
Table 3: Multitarget Profiles of Hybrid Pharmacophores
| Hybrid Structure | Primary Target (IC₅₀) | Secondary Targets (IC₅₀) | Cellular Activity |
|---|---|---|---|
| Imidazo-oxadiazole-pyridine (10a) | VEGFR2 (0.02 μM) | Topo IIβ (0.17 μM), EGFR (0.07 μM) | A549 apoptosis (95%) |
| Benzophenone-oxadiazole | Kinases (0.5–2 μM) | Telomerase (1.8 μM) | MCF-7 growth arrest |
| Quinoline-oxadiazole | Telomerase (0.05 μM) | HDAC1 (0.3 μM) | PC3 inhibition |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6